4-P-Pdot

Descripción general

Descripción

It is known for its high selectivity, being over 300 times more selective for the MT2 receptor compared to the MT1 receptor . This compound has been widely used in scientific research to study the physiological and pharmacological roles of melatonin receptors.

Métodos De Preparación

The synthesis of 4-Phenyl-2-propionamidotetralin involves several steps. One efficient and diastereoselective procedure includes the conversion of 4-phenyl-2-tetralone to an enamide, followed by diastereoselective reduction to afford the cis-isomer of 4-Phenyl-2-propionamidotetralin in good yield . The reaction conditions typically involve the use of deuterated reagents to explore the mechanism of the reduction step.

Industrial production methods for 4-Phenyl-2-propionamidotetralin are not extensively documented, but the laboratory synthesis methods provide a foundation for potential scale-up processes.

Análisis De Reacciones Químicas

4-Phenyl-2-propionamidotetralin undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The reduction of 4-Phenyl-2-propionamidotetralin to its corresponding alcohol can be achieved using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amide group, where nucleophiles such as amines or alcohols can replace the propionamide group.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

4-P-PDOT, or 4-Phenyl-2-propionamidotetralin, is a melatonin receptor antagonist . It is known for its ability to block MT2 receptors selectively and competitively . Research has explored its effects in various biological contexts, often in conjunction with melatonin or luzindole.

Effects on Granulosa Cells

Studies on bovine granulosa cells have investigated the roles of both high (10−5 M) and low (10−9 M) doses of melatonin in regulating granulosa cell function . These studies often use this compound and luzindole to block the effects of melatonin, allowing researchers to understand melatonin's mechanisms in these cells .

TGF-β Superfamily Gene Expression

- Melatonin at both high and low concentrations can inhibit the expression of BMP6, INHA, and INHBB, while inducing the expression of TGFBR3 .

- This compound, when combined with melatonin, can affect the expression of BMP6, TGFBR3, INHA, and INHBB, reversing some of melatonin's effects depending on the dosage .

- Specifically, a low dose (10−9 M) of luzindole can reverse melatonin's effect on increasing TGFBR3 expression and inhibiting INHBB expression .

Development-Related Gene Expression

- Studies also evaluated the effects of melatonin, with or without this compound or luzindole, on the expression of DNMTA, EGFR, and FSHR .

- The combination of this compound or luzindole with melatonin influences the expression of these genes, indicating a complex interplay between melatonin signaling and these antagonists .

Calcium Levels and Retinotectal Axons

Research has shown that melatonin can inhibit depolarization-evoked calcium increases in retinotectal axons of Xenopus, and this compound can block this effect . This suggests that melatonin's action on calcium dynamics is mediated through its receptors . Further investigation revealed that the influence of melatonin on retinotectal axons involves group III metabotropic glutamate receptors (mGluRs) .

Other Applications and Considerations

Mecanismo De Acción

4-Phenyl-2-propionamidotetralin exerts its effects by selectively binding to the MT2 melatonin receptor, thereby blocking the action of melatonin. This antagonistic action helps researchers understand the role of MT2 receptors in various physiological processes. The molecular targets involved include the MT2 receptor, and the pathways affected are those related to melatonin signaling .

Comparación Con Compuestos Similares

4-Phenyl-2-propionamidotetralin is unique due to its high selectivity for the MT2 receptor. Similar compounds include:

Luzindole: Another melatonin receptor antagonist, but with less selectivity for MT2 compared to 4-Phenyl-2-propionamidotetralin.

CGP 52608: A melatonin receptor ligand with different selectivity profiles.

PF-4778574: Another compound targeting melatonin receptors but with distinct pharmacological properties.

These comparisons highlight the uniqueness of 4-Phenyl-2-propionamidotetralin in terms of its selectivity and utility in melatonin receptor research.

Actividad Biológica

4-P-PDOT (cis-4-phenyl-2-propionamidotetralin) is a selective antagonist of melatonin receptors, particularly the Mel1b subtype. Its biological activity has been explored in various studies, revealing significant insights into its pharmacological effects, particularly in relation to melatonin signaling pathways. This article synthesizes findings from multiple research studies, focusing on the compound's biological activity, mechanisms of action, and implications for health and disease.

This compound primarily functions as a melatonin receptor antagonist. It competes with melatonin for binding to the Mel1b receptor, which is implicated in several physiological processes, including circadian rhythm regulation and reproductive functions. The antagonist properties of this compound have been demonstrated in various experimental setups:

- Cell Culture Studies : In bovine granulosa cells, this compound blocked the effects of melatonin on apoptosis and cell cycle regulation, influencing the expression of key genes such as Bcl2, Bax, and p53 .

- Developmental Biology : In chick embryos, this compound affected eye and heart morphogenesis. Higher concentrations of this compound led to abnormal heart development while inhibiting normal optic cup formation .

Biological Effects

The biological effects of this compound have been documented across different systems:

-

Granulosa Cell Function :

- Study Findings : In a study assessing the impact of melatonin on granulosa cells, it was found that this compound did not significantly alter gene expression related to apoptosis at high melatonin concentrations but did influence low-dose responses .

- Gene Expression : The expression levels of apoptosis-related genes were significantly affected when granulosa cells were treated with melatonin in conjunction with this compound.

-

Chick Embryo Development :

- Morphological Changes : The application of 0.1 µmol l−1 this compound resulted in a significant reduction in normal heart morphogenesis among chick embryos, indicating its role in developmental signaling pathways .

- Concentration-Dependent Effects : The frequency of normal heart development was dependent on the concentration of this compound used during embryonic development .

- Vocal Excitability in Animal Models :

Table 1: Summary of Key Studies on this compound

Implications for Health and Disease

The antagonistic properties of this compound suggest potential therapeutic applications as well as risks associated with its use:

- Therapeutic Potential : Given its ability to modulate melatonin receptor activity, this compound could be explored for conditions related to dysregulated melatonin signaling such as sleep disorders or reproductive issues.

- Risks in Development : The adverse effects observed in embryonic development raise concerns regarding the use of melatonin antagonists during pregnancy or developmental stages.

Propiedades

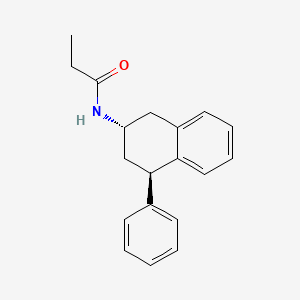

IUPAC Name |

N-(4-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-2-19(21)20-16-12-15-10-6-7-11-17(15)18(13-16)14-8-4-3-5-9-14/h3-11,16,18H,2,12-13H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYLUNPFECYGDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1CC(C2=CC=CC=C2C1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134865-74-0 | |

| Record name | 4-P-PDOT | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134865-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 134865-74-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of 4-P-PDOT?

A1: this compound acts as a selective antagonist of the melatonin MT2 receptor. [] This means it binds to the MT2 receptor and blocks the actions of melatonin, the natural ligand for this receptor. [, , , , , ]

Q2: What are the downstream effects of this compound binding to the MT2 receptor?

A2: The downstream effects are diverse and depend on the specific cell type and physiological context. For example, this compound can block melatonin-induced inhibition of:

- Vasopressin secretion from the rat hypothalamo-neurohypophysial system. []

- Oxytocin secretion from the rat hypothalamo-neurohypophysial system. []

- Cumulus expansion in porcine cumulus-oocyte complexes. []

- Apoptosis in H9c2 cells subjected to anoxia/reoxygenation injury. []

Q3: Does this compound interact with other melatonin receptor subtypes?

A3: While this compound exhibits selectivity for MT2 receptors, studies have shown that at higher concentrations, it may also interact with the MT1 receptor subtype. [, , , , ] This highlights the importance of considering concentration-dependent effects when interpreting experimental results.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C19H21NO, and its molecular weight is 279.38 g/mol. []

Q5: Is there information available on the spectroscopic data of this compound?

A5: While the provided research doesn't delve into specific spectroscopic data, techniques like Nuclear Magnetic Resonance (NMR) have been employed to analyze its structure and conformational dynamics. [] Further investigation into spectroscopic databases may reveal more detailed information.

Q6: How do modifications to the this compound structure influence its activity?

A6: Introducing specific chemical groups can alter this compound's binding affinity and selectivity:

- 8-Methoxy group: Increases the binding affinity for both MT1 and MT2 receptors. This group can be substituted with bromine for similar effects. []

- Cis vs. Trans isomers: Conformational analysis suggests the (2S,4S)-cis isomer better fulfills pharmacophore requirements for melatonin receptor agonists compared to the (2R,4S)-trans isomer. []

Q7: Can you elaborate on the pharmacophore model for this compound and related compounds?

A7: Researchers have developed pharmacophore models to understand the structural features essential for binding to melatonin receptors. These models suggest that both agonists and MT2-selective antagonists might share a similar arrangement of key pharmacophoric elements. [, ]

Q8: What in vitro models have been used to investigate the effects of this compound?

A8: Researchers have employed various in vitro systems:

- Isolated tissue explants: Rat hypothalamo-neurohypophysial explants for studying hormone secretion. [, ]

- Primary cell cultures: Bovine granulosa cells for investigating hormone secretion and gene expression. []

- Cell lines: Porcine and human cell lines to examine the effects of this compound on cell proliferation, differentiation, and signaling pathways. [, , , , , , , , ]

Q9: Has this compound been tested in in vivo models?

A9: Yes, this compound has been administered to animals in several studies:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.